Aeruginascin
Overview
Description
It is the N-trimethyl analogue of psilocybin and is closely related to the frog skin toxin bufotenidine . Aeruginascin is known for its psychoactive properties and has been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aeruginascin can be synthesized by quaternization of psilocybin using excess methyl iodide in methanol, followed by treatment with aqueous ammonium hydroxide . The product is then collected by filtration and washed with methanol .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research and production are conducted in laboratory settings for scientific studies.
Chemical Reactions Analysis
Types of Reactions: Aeruginascin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds.
Scientific Research Applications
Aeruginascin has several scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential to form new derivatives.
Biology: Research focuses on its effects on biological systems, particularly its interaction with serotonin receptors.
Industry: While its industrial applications are limited, it is of interest in the development of new psychoactive substances and potential pharmaceuticals.
Mechanism of Action
Aeruginascin exerts its effects primarily through its interaction with serotonin receptors. It shows strong binding at the 5-HT2 receptors, similar to psilocin . This interaction is believed to modulate the serotonin system, leading to its psychoactive effects. The compound’s metabolite, 4-HO-TMT, also plays a significant role in its mechanism of action .
Comparison with Similar Compounds
Psilocybin: Aeruginascin is the N-trimethyl analogue of psilocybin and shares similar psychoactive properties.
Baeocystin: Another tryptamine derivative found in magic mushrooms, structurally similar to this compound.
Norbaeocystin: Similar to baeocystin, with slight structural differences.
Bufotenidine: A frog skin toxin that is closely related to this compound and acts as a potent 5-HT3 receptor agonist.
Uniqueness: this compound is unique due to its specific interaction with serotonin receptors and its ability to induce euphoric experiences without the dysphoric effects often associated with other psychoactive compounds . This makes it a compound of interest for further research in the field of psychedelic therapy.
Properties
IUPAC Name |
[3-[2-(trimethylazaniumyl)ethyl]-1H-indol-4-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O4P/c1-15(2,3)8-7-10-9-14-11-5-4-6-12(13(10)11)19-20(16,17)18/h4-6,9,14H,7-8H2,1-3H3,(H-,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPFLWAQQNCHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921308 | |
Record name | Aeruginascin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114264-95-8 | |
Record name | 1H-Indole-3-ethanaminium, N,N,N-trimethyl-4-(phosphonooxy)-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114264-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N, N, N-Trimethyl-4-phosphoryloxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114264958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aeruginascin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AERUGINASCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9WQY1P7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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